molecular formula C14H18N4O2S B2382401 1-(benzylsulfonyl)-4-(1H-1,2,3-triazol-1-yl)piperidine CAS No. 2097896-00-7

1-(benzylsulfonyl)-4-(1H-1,2,3-triazol-1-yl)piperidine

Cat. No.: B2382401
CAS No.: 2097896-00-7
M. Wt: 306.38
InChI Key: LWCIFFLBGSTVRM-UHFFFAOYSA-N
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Description

1-(Benzylsulfonyl)-4-(1H-1,2,3-triazol-1-yl)piperidine is a synthetic small molecule of significant interest in medicinal chemistry and drug discovery research. This compound features a piperidine core that is functionalized with both a benzylsulfonyl group and a 1,2,3-triazole moiety. The 1,2,3-triazole ring is a privileged structure in chemical biology, often utilized in click chemistry for bioconjugation, and is known to contribute to a molecule's ability to engage in key hydrogen bonding interactions with biological targets . The piperidine scaffold is a common feature in pharmaceuticals, contributing to favorable pharmacokinetic properties. The integration of a sulfonyl group is a strategic modification that can influence the compound's electronic properties, solubility, and binding affinity. While specific biological data for this exact molecule may be limited, structural analogs that combine triazole and piperidine scaffolds have demonstrated considerable promise in early-stage research. For instance, related (1H-1,2,3-triazol-4-yl)(piperazin-1-yl)methanone conjugates have been investigated for their potent cytotoxicity against various cancer cell lines, with one study identifying a lead compound that inhibits tubulin polymerization and induces apoptosis through cell cycle arrest . This suggests that this compound could serve as a valuable chemical probe or a precursor for developing novel therapeutic agents targeting oncology pathways. Researchers can leverage this compound as a versatile building block for constructing more complex molecular libraries or for structure-activity relationship (SAR) studies. This product is intended for research and development purposes only. It is not for diagnostic or therapeutic use and must not be administered to humans or animals.

Properties

IUPAC Name

1-benzylsulfonyl-4-(triazol-1-yl)piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N4O2S/c19-21(20,12-13-4-2-1-3-5-13)17-9-6-14(7-10-17)18-11-8-15-16-18/h1-5,8,11,14H,6-7,9-10,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWCIFFLBGSTVRM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N2C=CN=N2)S(=O)(=O)CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(benzylsulfonyl)-4-(1H-1,2,3-triazol-1-yl)piperidine typically involves a multi-step process:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including the reduction of pyridine derivatives or the cyclization of appropriate precursors.

    Introduction of the Benzylsulfonyl Group: The benzylsulfonyl group can be introduced via sulfonylation reactions, where a benzylsulfonyl chloride reacts with the piperidine ring under basic conditions.

    Attachment of the 1H-1,2,3-Triazol-1-yl Group: The 1H-1,2,3-triazol-1-yl group can be attached using a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, commonly known as the “click” reaction. This involves the reaction of an azide with an alkyne in the presence of a copper catalyst.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-(Benzylsulfonyl)-4-(1H-1,2,3-triazol-1-yl)piperidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter specific functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used under appropriate conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols. Substitution reactions can introduce a wide range of functional groups, depending on the reagents employed.

Scientific Research Applications

1-(Benzylsulfonyl)-4-(1H-1,2,3-triazol-1-yl)piperidine has several scientific research applications:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactivity and properties.

    Biology: In biological research, the compound can be used to study its effects on various biological systems. It may serve as a probe to investigate cellular processes or as a potential therapeutic agent.

    Medicine: The compound’s potential medicinal properties make it a candidate for drug development. It could be explored for its activity against specific diseases or conditions.

    Industry: In industrial applications, the compound can be used in the development of new materials or as a catalyst in chemical processes.

Mechanism of Action

The mechanism of action of 1-(benzylsulfonyl)-4-(1H-1,2,3-triazol-1-yl)piperidine involves its interaction with specific molecular targets. The benzylsulfonyl group and the 1H-1,2,3-triazol-1-yl group can interact with proteins, enzymes, or receptors, modulating their activity. The compound may also affect cellular pathways by altering the function of key signaling molecules.

Comparison with Similar Compounds

Structural and Functional Insights

  • Fluorinated analogs (e.g., compound 16 ) exhibit high metabolic stability due to fluorine’s electronegativity and lipophilicity, contrasting with the non-fluorinated target compound. Carboxylate esters (e.g., compound 10 ) may undergo hydrolysis to active acids, altering pharmacokinetics compared to the stable sulfonyl group in the target.
  • Biological Activity :

    • S1P receptor agonists (e.g., compound 10 ) highlight the piperidine-triazole scaffold’s versatility in central nervous system applications. The target compound’s benzylsulfonyl group could modulate receptor selectivity.
    • Oxadiazole-containing analogs (e.g., S454-0652 ) introduce rigidity and hydrogen-bonding capacity, which may enhance binding to enzymes or receptors compared to simpler triazole derivatives.
  • Synthetic Methodology :

    • All compounds utilize CuAAC for triazole formation, ensuring regioselectivity and efficiency . Variations in solvents (e.g., THF/acetone in vs. polar aprotic solvents in ) reflect adaptability to diverse substituents.

Contradictions and Limitations

  • While pyrazole-containing piperidines (e.g., in and ) share structural motifs, their biological targets (e.g., kinase inhibition) likely differ due to heterocycle-specific interactions.
  • The absence of in vivo data for the target compound limits direct efficacy comparisons with fluorinated or carboxylated analogs.

Biological Activity

1-(Benzylsulfonyl)-4-(1H-1,2,3-triazol-1-yl)piperidine is a compound that integrates a piperidine ring with a triazole moiety and a benzylsulfonyl group. This unique structure positions it as a candidate for various biological activities, particularly in anticancer and antimicrobial research. The following sections will explore its synthesis, biological activity, mechanisms of action, and relevant case studies.

Synthesis

The synthesis of this compound typically employs the "click chemistry" approach, where an azide reacts with an alkyne to form the triazole ring. The benzylsulfonyl group can be introduced through sulfonation reactions under specific conditions.

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance:

  • Cytotoxicity : A study evaluated derivatives of triazole-piperazine conjugates against various cancer cell lines (e.g., BT-474, HeLa). One derivative exhibited an IC50 value of 0.99 µM against the BT-474 cell line, indicating significant cytotoxicity .
  • Mechanism of Action : The compound demonstrated the ability to induce apoptosis in cancer cells through cell cycle arrest at the sub-G1 and G2/M phases. This was confirmed using flow cytometry and staining assays .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The triazole ring is known for its ability to coordinate with metal ions in enzymes, potentially inhibiting their activity.
  • Cell Cycle Disruption : As noted in anticancer studies, the compound can disrupt microtubule formation and affect cell division processes .

Study 1: Anticancer Activity

A comprehensive study involving various derivatives of triazole-piperazine conjugates found that certain compounds could inhibit tubulin polymerization and induce apoptosis in cancer cells. The findings suggested that these compounds could serve as potential leads for new anticancer therapies .

Study 2: Structure-Activity Relationship (SAR)

Research into the SAR of triazole-containing compounds indicated that modifications to the benzylsulfonyl group could enhance biological activity. This highlights the importance of structural variations in developing more potent derivatives .

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